N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine
CAS No.: 328394-28-1
Cat. No.: VC0015253
Molecular Formula: C₃₅H₅₈BrN₅O₅Si₄
Molecular Weight: 821.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328394-28-1 |
|---|---|
| Molecular Formula | C₃₅H₅₈BrN₅O₅Si₄ |
| Molecular Weight | 821.11 |
| IUPAC Name | 1-[9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-yl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine |
| Standard InChI | InChI=1S/C35H58BrN5O5Si4/c1-23(2)49(24(3)4)43-22-29-28(45-50(46-49,25(5)6)26(7)8)20-30(44-29)40-32-31(37-34(40)36)33(42-21-27-16-14-13-15-17-27)39-35(38-32)41-47(9,10)18-19-48(41,11)12/h13-17,23-26,28-30H,18-22H2,1-12H3/t28-,29-,30-/m1/s1 |
| SMILES | CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N5[Si](CC[Si]5(C)C)(C)C)OCC6=CC=CC=C6)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Introduction
Chemical Identity and Structural Composition
Basic Identification Parameters
N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine represents a highly specialized modified nucleoside with multiple protecting groups and functional modifications. The compound has been assigned CAS Registry Number 328394-28-1, providing a unique identifier in chemical databases and literature. It is categorized as a complex organic compound containing silicon, bromine, and a modified guanine nucleoside, positioning it at the intersection of nucleic acid chemistry and organosilicon chemistry. The MDL Number MFCD03701234 serves as an additional reference identifier in molecular databases .
The available literature presents some discrepancies regarding the exact molecular composition of this compound. These variations in reported data highlight the complexity of accurately characterizing such intricate molecular structures and emphasize the need for standardized analytical approaches when documenting highly functionalized nucleoside derivatives.
Physicochemical Properties
The compound exhibits distinctive physicochemical properties that reflect its complex structure and multiple functional groups. The reported molecular formula varies slightly between sources, with one reporting C35H59BrN6O5Si4 and another listing C35H58BrN5O5Si4. This discrepancy extends to the reported molecular weight, with values of 836.13 and 821.11 appearing in different sources. These differences may reflect variations in structural interpretation, analytical methods, or possibly different protonation states of the molecule.
The table below summarizes the key physicochemical properties of the compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C35H59BrN6O5Si4 / C35H58BrN5O5Si4 | / |
| Molecular Weight | 836.13 / 821.11 | / |
| CAS Number | 328394-28-1 | |
| MDL Number | MFCD03701234 |
The compound contains several notable structural components including a bromine atom at the 8-position of the guanine ring, a benzyl group at the O6-position, a tetramethyldisilylazacyclopentanyl group at the N2-position, and a complex 1,3-disiloxanediyl protecting group at the 3' and 5' positions of the deoxyribose sugar . This combination of protecting groups and modifications creates a molecule with distinctive chemical reactivity and physical properties.
Structural Features and Chemical Architecture
Core Nucleoside Structure
The foundation of this molecule is a 2'-deoxyribofuranosyl guanine nucleoside, which serves as the scaffold for multiple chemical modifications. The beta-D configuration of the glycosidic bond between the guanine base and the deoxyribose sugar is critical for maintaining the proper three-dimensional orientation of the molecule. This configuration mimics the natural nucleoside structure found in DNA, potentially allowing the compound to interact with biological systems in ways similar to natural nucleic acid components.
Functional Group Modifications
Synthesis Methodology
General Synthetic Approach
The synthesis of N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine involves multiple steps and requires specialized catalysts and solvents to achieve high purity and yield. The synthetic route likely begins with a naturally occurring or commercially available nucleoside that undergoes sequential modifications to introduce the various functional groups present in the final compound. Each step in this complex synthesis requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions.
| Supplier | Location | Contact Information |
|---|---|---|
| Toronto Research Chemicals | Canada | info@trc-canada.com |
| Vulcan Chemical | Not specified | Website: vulcanchem.com |
Synthesis Services and Custom Manufacturing
Given the complexity of this compound, researchers may also consider custom synthesis services if specific modifications or isotopic labeling are required. Companies specializing in nucleoside chemistry and silicon-containing compounds could potentially synthesize this molecule according to customer specifications, though such custom synthesis would likely involve significant cost and lead time due to the multi-step synthesis required.
The specialized nature of this compound suggests that its commercial availability may be limited to research quantities, with larger-scale production requiring dedicated synthesis campaigns. Researchers interested in obtaining significant quantities of this compound should consider establishing collaboration with manufacturers or developing in-house synthesis capabilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume